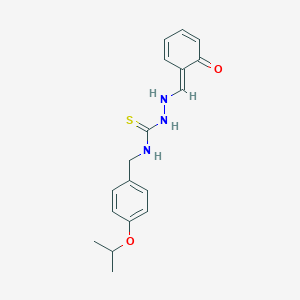
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide, commonly known as HMT or HMTA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HMTA belongs to the class of Schiff bases and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of HMTA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of various signaling pathways. HMTA has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is a neurotransmitter involved in learning and memory processes. HMTA has also been found to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin in the skin.
Biochemical And Physiological Effects
HMTA has been found to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. HMTA has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. HMTA has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
HMTA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, HMTA also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, HMTA has not been extensively studied in vivo, and its safety profile is not fully understood.
Future Directions
There are several future directions for the study of HMTA. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of skin disorders such as hyperpigmentation. Additionally, more studies are needed to investigate the safety profile of HMTA and its potential side effects.
Synthesis Methods
The synthesis of HMTA has been reported using various methods. One of the most common methods involves the condensation reaction between 2-hydroxybenzaldehyde and N-(4-(1-methylethoxy)benzyl)hydrazinecarbothioamide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in good yield after purification.
Scientific Research Applications
HMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties. HMTA has also been found to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in the pathogenesis of various diseases.
properties
CAS RN |
186453-53-2 |
|---|---|
Product Name |
2-((2-Hydroxyphenyl)methylene)-N-((4-(1-methylethoxy)phenyl)methyl)hydrazinecarbothioamide |
Molecular Formula |
C18H21N3O2S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-[(4-propan-2-yloxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)23-16-9-7-14(8-10-16)11-19-18(24)21-20-12-15-5-3-4-6-17(15)22/h3-10,12-13,20H,11H2,1-2H3,(H2,19,21,24)/b15-12+ |
InChI Key |
IAHPFNVWFUGLIS-NTCAYCPXSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O |
synonyms |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-(1-methy lethoxy)phenyl)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



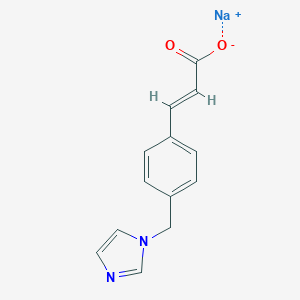

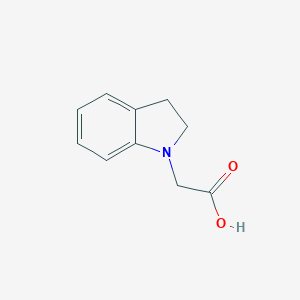
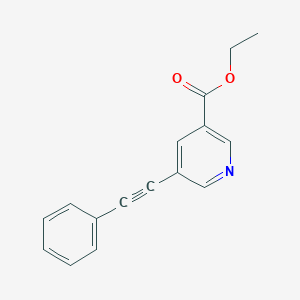
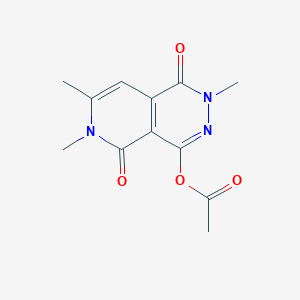
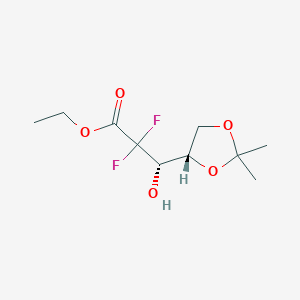
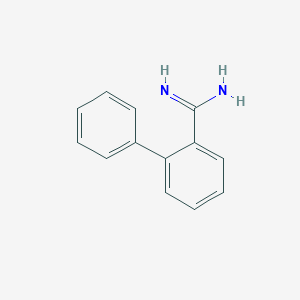
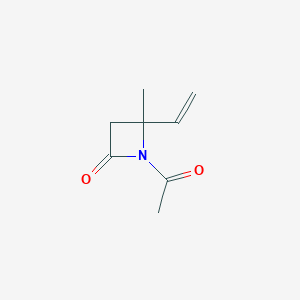
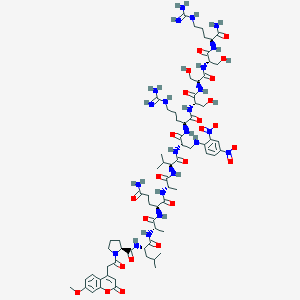
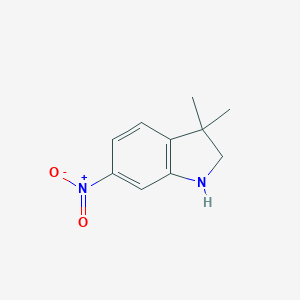
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
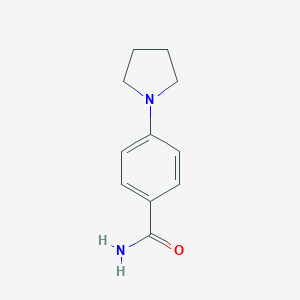
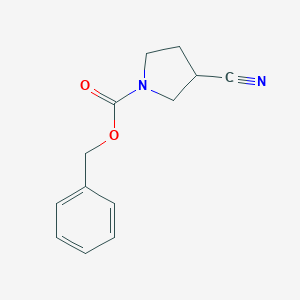
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)